REACTION_CXSMILES
|
[O:1]([Cl:3])[Cl:2].[Zr:4].[C:5](=[O:8])([O-:7])[O-:6].[Zr+4].[Na+]>>[C:5](=[O:6])([O-:8])[O-:7].[Zr+4:4].[C:5](=[O:6])([O-:8])[O-:7].[O:1]([Cl:3])[Cl:2].[Zr:4] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
sodium zirconium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Zr+4].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed by other means
|
Type
|
CUSTOM
|
Details
|
to form a solution mixture preferably at ambient temperature
|
Type
|
CUSTOM
|
Details
|
such as room temperature
|
Type
|
CUSTOM
|
Details
|
(e.g., from about 40° F. to about 110° F.)
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
O(Cl)Cl.[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([Cl:3])[Cl:2].[Zr:4].[C:5](=[O:8])([O-:7])[O-:6].[Zr+4].[Na+]>>[C:5](=[O:6])([O-:8])[O-:7].[Zr+4:4].[C:5](=[O:6])([O-:8])[O-:7].[O:1]([Cl:3])[Cl:2].[Zr:4] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
sodium zirconium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Zr+4].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed by other means
|
Type
|
CUSTOM
|
Details
|
to form a solution mixture preferably at ambient temperature
|
Type
|
CUSTOM
|
Details
|
such as room temperature
|
Type
|
CUSTOM
|
Details
|
(e.g., from about 40° F. to about 110° F.)
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
O(Cl)Cl.[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([Cl:3])[Cl:2].[Zr:4].[C:5](=[O:8])([O-:7])[O-:6].[Zr+4].[Na+]>>[C:5](=[O:6])([O-:8])[O-:7].[Zr+4:4].[C:5](=[O:6])([O-:8])[O-:7].[O:1]([Cl:3])[Cl:2].[Zr:4] |f:0.1,2.3.4,5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
sodium zirconium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Zr+4].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed by other means
|
Type
|
CUSTOM
|
Details
|
to form a solution mixture preferably at ambient temperature
|
Type
|
CUSTOM
|
Details
|
such as room temperature
|
Type
|
CUSTOM
|
Details
|
(e.g., from about 40° F. to about 110° F.)
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
O(Cl)Cl.[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |